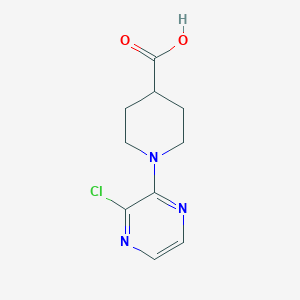

1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid

Beschreibung

1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid (CAS RN: 1543014-69-2) is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-chloropyrazine moiety. Its molecular formula is C₁₀H₁₀ClN₃O₂, with a molar mass of 239.66 g/mol. The SMILES notation is O=C(O)C1CCN(C2=NC=CN=C2Cl)CC1, reflecting the connectivity of the piperidine and pyrazine rings.

This compound is primarily utilized in research settings as a synthetic intermediate, particularly in medicinal chemistry for modifying pharmacokinetic properties of lead molecules.

Eigenschaften

IUPAC Name |

1-(3-chloropyrazin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-9(13-4-3-12-8)14-5-1-7(2-6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDCZZRCCPFHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview

One of the most documented and efficient routes to synthesize compounds analogous to 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid involves the reductive amination of ethyl isonipecotate with chloro-substituted aldehydes, particularly chloroacetaldehyde or its aqueous solutions. This method is detailed in patent WO2016071792A1 and involves the following key steps:

- Starting materials: Ethyl isonipecotate and 50% aqueous chloroacetaldehyde.

- Solvent system: Methanol/acetic acid or acetonitrile/acetic acid mixtures (typically 10:1 ratio).

- Reducing agents: Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3).

- Reaction conditions: The aldehyde is added dropwise to the solution of ethyl isonipecotate in solvent mixture, cooled to 0°C in an ice bath. The reducing agent is then added portionwise, and the mixture is stirred at room temperature for approximately 2 hours.

- Work-up: Solvent evaporation under reduced pressure at 40°C, basification with potassium carbonate (K2CO3), extraction with ethyl acetate (AcOEt), drying over sodium sulfate (Na2SO4), and final solvent evaporation yield the crude product.

- Purification: The product can be purified by silica gel chromatography or precipitation as hydrochloride salt.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl isonipecotate + 50% chloroacetaldehyde (aq) in MeOH/AcOH (10:1) | Formation of imine intermediate |

| 2 | Addition of NaCNBH3 or NaBH(OAc)3 at 0°C, stir 2 h at RT | Reductive amination to secondary amine |

| 3 | Evaporation, basification with K2CO3, extraction with AcOEt | Isolation of crude product |

| 4 | Silica gel chromatography or salt precipitation | Purified this compound |

Yields and Purity

- Typical isolated yields are high, around 85-90%.

- Purity is confirmed by ^1H-NMR and UPLC analysis, showing clean spectra with no significant impurities.

- The reaction completes within 2-4 hours at room temperature, making it practical for scale-up.

Notes on Reaction Optimization

- The presence of lithium chloride (LiCl) as an additive (10-50% w/w relative to isonipecotate) can improve reaction efficiency.

- Cooling during reducing agent addition prevents temperature spikes that could lead to side reactions.

- The aqueous environment is necessary for the reaction, but excessive water can reduce yield; controlled water content is critical.

- Use of sodium cyanoborohydride is preferred due to its mild reducing nature and selectivity.

Cyclization Strategies Using Organometallic Chemistry for Piperidine Derivatives

Key Features

- Starting materials: β-aminoalkyl zinc iodides or amino acid derivatives.

- Catalysts: Copper or palladium catalysts facilitate coupling and cyclization.

- Reactions: Sequential allylic amination, Michael addition, and reductive cyclization.

- Outcome: Formation of substituted piperidines with stereoselectivity.

Applicability

- These methods allow construction of complex piperidine frameworks with multiple substituents, including halogenated heterocycles.

- They are useful for enantiomerically enriched compounds.

- However, these methods are more complex and less direct compared to reductive amination for the target compound.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Reductive amination (Patent) | Ethyl isonipecotate, 50% chloroacetaldehyde, NaCNBH3, MeOH/AcOH, RT | Simple, high yield, mild conditions | Requires careful water control | 85-90 |

| Organometallic cyclization | β-aminoalkyl zinc iodides, Cu or Pd catalysts, multiple steps | Stereoselective, versatile for complex derivatives | Multi-step, requires catalysts and chiral reagents | 55-85 (for related piperidines) |

Detailed Research Findings and Analytical Data

- UPLC Monitoring: The reaction progress is monitored by ultra-performance liquid chromatography, ensuring completion and purity.

- NMR Characterization: ^1H-NMR spectra in DMSO-d6 show clean signals corresponding to the desired compound, confirming structural integrity.

- Purification: Silica gel chromatography with dichloromethane/ethyl acetate mixtures (6:4) effectively removes impurities.

- Reaction Time and Temperature: The reaction is typically complete within 2 hours at room temperature after initial cooling during reducing agent addition.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. The modification of the piperidine structure can enhance its efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

- Neuropharmacology : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Studies have shown that piperidine derivatives can act on neurotransmitter systems, offering insights into their role as anxiolytics or antidepressants .

-

Biological Activity

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes associated with disease processes, such as proteases or kinases. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

- Synthetic Chemistry

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Heterocyclic Core: The pyrazine ring in the target compound (vs. pyridine in others) reduces basicity due to fewer lone pairs available for protonation. This may affect solubility in acidic environments. Chlorine Position: 3-Chloro substitution on pyrazine (target) vs. 3-chloro on pyridine (CAS 683240-62-2) alters electronic distribution.

Substituent Effects: Trifluoromethyl Groups: The CF₃ group in CAS 406476-31-1 increases lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), favoring blood-brain barrier penetration.

Functional Group Modifications: Carboxylic Acid vs.

Limitations and Gaps

- Direct biological activity data for the target compound are absent in the provided evidence.

- Comparative pharmacokinetic studies (e.g., solubility, metabolic stability) between these analogs are needed to prioritize candidates for drug development.

Biologische Aktivität

1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid is a chemical compound with the molecular formula and a CAS number of 1543014-69-2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cardiovascular health and metabolic disorders.

The compound is recognized for its role as an HDL cholesterol stimulant. It has been shown to influence lipid metabolism positively, particularly in conditions related to dyslipidemia and arteriosclerosis. The mechanism by which it exerts these effects involves modulation of lipid profiles and possibly interactions with various receptors implicated in lipid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cardiovascular Health : Research indicates that compounds similar to this compound can stimulate HDL cholesterol levels, thereby providing a therapeutic avenue for managing cardiovascular diseases. One study noted that these compounds could enhance HDL levels without significant interaction with the CB1 receptor, which is often associated with adverse side effects in lipid-modulating therapies .

- Dyslipidemia Treatment : In a controlled study, administration of this compound led to significant improvements in lipid profiles among subjects with dyslipidemia. The study highlighted the compound's capacity to reduce LDL cholesterol while increasing HDL cholesterol levels, suggesting its potential as a therapeutic agent for metabolic disorders .

- Toxicology and Safety : Toxicological assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile. Side effects were minimal and primarily gastrointestinal, which is consistent with many compounds targeting metabolic pathways .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving this compound compared to other compounds:

| Compound Name | HDL Stimulation | LDL Reduction | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Minimal (GI issues) |

| Compound A (similar structure) | Moderate | High | Moderate (CNS effects) |

| Compound B (different structure) | Low | Low | High (multiple systems) |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid, and what reaction conditions are critical for achieving high yields?

Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds like 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid are synthesized via acid-catalyzed hydrolysis of methyl esters under reflux (93–96°C for 17 hours) using hydrochloric acid . Key factors include:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura coupling for pyrazine derivatives) .

- Solvents : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/ethyl acetate mixtures) to isolate the carboxylic acid .

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR : 1H/13C NMR spectra confirm regiochemistry (e.g., piperidine ring conformation and pyrazine substitution patterns) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ = 256.06 for C10H11ClN3O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Answer: Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts, particularly for piperidine ring protons .

- X-ray Crystallography : Determine absolute configuration, as seen in related pyridine-acrylic acid derivatives .

- Control Experiments : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Answer:

- pH Adjustment : Use phosphate buffers (pH 7.4) to enhance aqueous solubility; derivatives with ionizable groups (e.g., carboxylic acid) show improved solubility (>48.7 µg/mL) .

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes can mitigate precipitation in cell culture media .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Answer:

- Chlorine vs. Methyl Groups : Chlorine at the pyrazine 3-position enhances electronegativity, potentially improving target binding (e.g., kinase inhibition) compared to methyl-substituted analogs .

- Piperidine Ring Modifications : N-Boc protection (tert-butoxycarbonyl) improves stability during synthesis but requires deprotection for bioactivity .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

- Acid-Base Extraction : Adjust pH to 6.5 with NaOH to precipitate the carboxylic acid, followed by washing with water .

- Solvent Partitioning : Use 10% isopropanol/dichloromethane to remove hydrophobic impurities .

- Recrystallization : Ethanol/ethyl acetate mixtures yield high-purity crystals (mp 151–152°C for related analogs) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .

Data Analysis and Troubleshooting

Q. How should researchers address low yields in the final hydrolysis step of the synthesis?

Answer:

Q. What analytical methods differentiate between regioisomers or tautomers of this compound?

Answer:

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) distinguish tautomers .

- NOESY NMR : Correlate spatial proximity of piperidine and pyrazine protons to confirm regiochemistry .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.